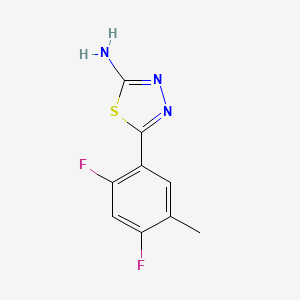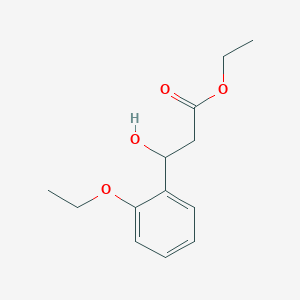
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid: is an organic compound that features both bromine and iodine substituents on a phenyl ring, along with a keto group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid typically involves multi-step organic reactionsFor instance, the preparation might involve the reduction of 2-bromo-5-iodobenzaldehyde to 2-bromo-5-iodobenzyl alcohol using sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for higher yields and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can be reduced to an alcohol, and the carboxylic acid group can be involved in oxidation reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Sodium Borohydride (NaBH4): Used for the reduction of aldehydes to alcohols.
Palladium Catalysts: Employed in coupling reactions to form carbon-carbon bonds.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group would yield an alcohol, while substitution reactions could introduce various functional groups in place of the bromine or iodine atoms.
科学的研究の応用
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potentially used in the development of biologically active compounds.
Medicine: May serve as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid depends on its specific application. In chemical reactions, the bromine and iodine atoms can act as leaving groups, facilitating various substitution and coupling reactions. The keto and carboxylic acid groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
2-Bromo-5-iodophenylacetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
2-Bromo-5-iodophenylboronic acid: Contains a boronic acid group instead of a keto and carboxylic acid group.
Uniqueness
3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and iodine substituents on the phenyl ring, along with a keto group and a carboxylic acid group. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C9H6BrIO3 |
|---|---|
分子量 |
368.95 g/mol |
IUPAC名 |
3-(2-bromo-5-iodophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrIO3/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChIキー |
ITXUDKLUJIYEQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)CC(=O)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


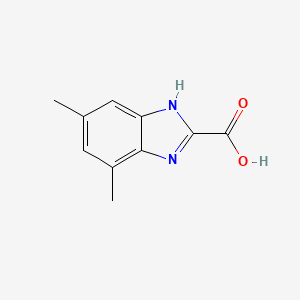
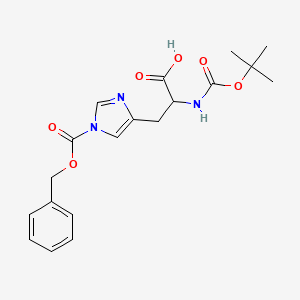
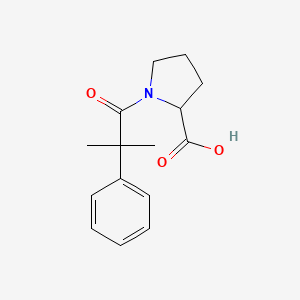

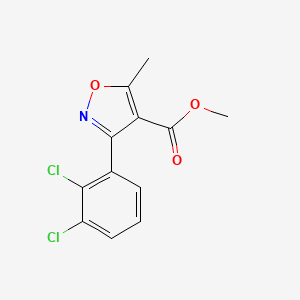
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
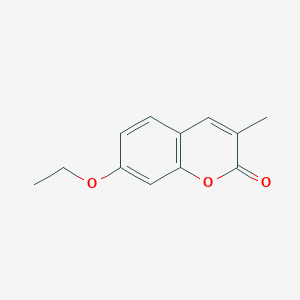
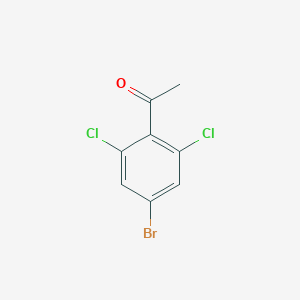
![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)

![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)
